molecular formula C11H21NO3 B13785349 N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

Cat. No.: B13785349
M. Wt: 215.29 g/mol
InChI Key: ZRDODMKARZJHQC-UHFFFAOYSA-N
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Description

N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to both the nitrogen atom and the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxycyclohexanone, methylamine, and methoxyacetyl chloride.

    Formation of Intermediate: The 4-methoxycyclohexanone undergoes a reaction with methylamine to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with methoxyacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-ETHYL-ACETAMIDE: Similar structure with an ethyl group instead of a methyl group.

    N-METHOXY-2-(4-METHOXY-PHENYL)-N-METHYL-ACETAMIDE: Similar structure with a phenyl ring instead of a cyclohexyl ring.

Uniqueness: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is unique due to the presence of both methoxy and cyclohexyl groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

InChI

InChI=1S/C11H21NO3/c1-12(15-3)11(13)8-9-4-6-10(14-2)7-5-9/h9-10H,4-8H2,1-3H3

InChI Key

ZRDODMKARZJHQC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1CCC(CC1)OC)OC

Origin of Product

United States

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